Product packaging for 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene(Cat. No.:CAS No. 2253632-18-5)

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene

Cat. No.: B2729713
CAS No.: 2253632-18-5
M. Wt: 167.252
InChI Key: VKSLMMBWOWWCKL-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Bicyclic Systems

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene is classified as a bridged bicyclic organic compound. The nomenclature, following IUPAC guidelines, precisely describes its intricate three-dimensional structure. The term "bicyclo" indicates the presence of two rings sharing two common atoms, known as bridgehead atoms. The numbers in the brackets, [4.3.1], denote the number of atoms in the bridges connecting the two bridgehead carbons. In this case, there are three bridges of four, three, and one carbon atom(s), respectively. The "decane" portion of the name specifies a total of ten carbon atoms in the bicyclic system.

The prefix "3-aza" signifies that a nitrogen atom replaces the carbon at the third position of the ring system, making it a heterocyclic compound. The "-3-ene" suffix indicates the presence of a double bond originating at the third position. Finally, "4-methoxy" describes a methoxy (B1213986) group (-OCH3) attached to the fourth carbon atom. This compound is an example of an azabicycloalkane, a class of organic heterobicyclic compounds. ebi.ac.uk

Significance of Azabicyclic Scaffolds in Organic Chemistry Research

Azabicyclic scaffolds are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity. rsc.org Their rigid, three-dimensional structures allow for a precise spatial arrangement of functional groups, which is crucial for effective binding to proteins and enzymes. ucl.ac.uk This structural rigidity often leads to improved metabolic stability and pharmacokinetic properties compared to more flexible acyclic or monocyclic analogues.

Nitrogen-containing scaffolds are among the most significant structural components of pharmaceuticals, with a majority of FDA-approved drugs containing a heterocycle. mdpi.com The incorporation of a nitrogen atom in a bicyclic system can introduce a basic center, enabling the formation of salts with improved solubility and providing a key interaction point for biological targets. The development of novel synthetic routes to access diverse azabicyclic frameworks is an active area of research. mykhailiukchem.orgnih.gov

Overview of Current Research Trajectories and Knowledge Gaps for the this compound Motif

Direct research specifically focused on this compound is limited in currently available literature. However, research on the broader 7-azabicyclo[4.3.1]decane ring system, a core component of this molecule's structure, is more prevalent. This system is found in a number of biologically active alkaloids. researchgate.netnih.gov Synthetic efforts towards this core often involve strategies like intramolecular Heck reactions. researchgate.netnih.gov

A significant knowledge gap exists regarding the specific reactivity and potential applications of the 4-methoxy substituted enamine within this particular bicyclic framework. The interplay between the methoxy group and the enamine functionality, and how the strained bicyclic system influences their chemical behavior, remains largely unexplored. Future research could focus on the development of efficient synthetic routes to this specific compound and its derivatives, followed by an investigation of its reactivity in various organic transformations. Exploring its potential as a building block for more complex molecules, including novel pharmaceutical agents, would also be a valuable research direction.

Contextualization within Bicyclic Enamine Chemistry

Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in reactions such as alkylations and Michael additions. masterorganicchemistry.com Bicyclic enamines, due to their constrained conformations, can exhibit unique stereoselectivity in their reactions. The formation and reactivity of bicyclic enamines are influenced by factors such as ring strain. nih.gov

The stability of enamines can vary, with some readily hydrolyzing back to the corresponding carbonyl compound and secondary amine in the presence of water. masterorganicchemistry.comub.edu The nitrogen atom in an enamine is a powerful pi-donor, which makes the double bond particularly nucleophilic. masterorganicchemistry.com In the context of this compound, the enamine is part of a bridged bicyclic system, which can impose significant geometric constraints on the double bond and the lone pair of the nitrogen atom. This can affect its reactivity and stability compared to simpler cyclic or acyclic enamines. The presence of the methoxy group adjacent to the enamine nitrogen further modulates its electronic properties.

Compound Properties

PropertyValue
Molecular FormulaC10H17NO
IUPAC NameThis compound
ClassificationBicyclic Enamine, Azabicycloalkane
Core Scaffold3-azabicyclo[4.3.1]decane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B2729713 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene CAS No. 2253632-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-azabicyclo[4.3.1]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-12-10-6-8-3-2-4-9(5-8)7-11-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLMMBWOWWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC2CCCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Methoxy 3 Azabicyclo 4.3.1 Dec 3 Ene

Reactivity of the Enamine Moiety

The chemical behavior of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene is largely dictated by its enamine functional group. Enamines are characterized by a nitrogen atom attached to a double bond and are the nitrogen analogs of enols. thieme.de The nitrogen atom's lone pair of electrons is a powerful pi-donor, delocalizing into the double bond. masterorganicchemistry.com This delocalization creates a resonance structure with a negative charge on the alpha-carbon (the carbon atom not attached to the nitrogen), rendering this position particularly nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity makes the enamine moiety reactive toward a variety of electrophiles. masterorganicchemistry.comlibretexts.org

The defining characteristic of the enamine moiety in this compound is its nucleophilicity. The electron-donating nitrogen atom significantly increases the electron density of the C=C double bond, making it more reactive than a simple alkene. masterorganicchemistry.com This property predisposes enamines to react with a wide range of electrophilic species. researchgate.net The reaction typically occurs at the α-carbon, which bears a partial negative charge due to resonance, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com

Common reactions involving the nucleophilic α-carbon of enamines include alkylation with alkyl halides and acylation with acid halides. libretexts.org The initial product of these reactions is an iminium salt, which can then be hydrolyzed with aqueous acid to yield a ketone or aldehyde, functionalized at the α-position. libretexts.orgyoutube.com This sequence, known as the Stork enamine synthesis, provides a valuable alternative to enolate chemistry for the α-functionalization of carbonyl compounds. libretexts.orgyoutube.com The use of enamines offers advantages such as milder reaction conditions and reduced instances of overreaction that can occur with enolates. libretexts.org

While C-alkylation at the nucleophilic carbon is a common pathway for enamines, strained bicyclic enamines can exhibit unique reactivity. osti.govnih.gov In systems with significant ring strain, treatment with alkylating reagents can lead to N-alkylation products. osti.govnih.gov The reaction of an enamine with a reactive alkyl halide, such as methyl iodide, typically follows an SN2 mechanism where the enamine acts as the nucleophile. libretexts.orgyoutube.com The initial attack can occur either at the α-carbon or the nitrogen atom. While C-alkylation is often thermodynamically favored, N-alkylation can be a competing, kinetically controlled process. In the case of strained bicyclic enamines, the steric hindrance around the α-carbon or the specific geometry imposed by the ring system can favor attack at the nitrogen atom. osti.gov

The electron-rich double bond of the enamine moiety can participate in cycloaddition reactions. core.ac.uk A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the enamine can act as the dienophile. Its enhanced nucleophilicity makes it a good reaction partner for electron-deficient dienes. Another important class of reactions for constructing seven-membered rings, such as the one found in the azabicyclo[4.3.1]decane core, is the [4+3] cycloaddition. nsf.govresearchgate.netacs.org Studies have shown that oxidopyridinium ions can undergo [4+3] cycloaddition with dienes to generate the 7-azabicyclo[4.3.1]decane ring system. nsf.govacs.orgnih.gov While this describes a method for the synthesis of the core structure, it highlights the utility of cycloaddition reactions in accessing this particular bicyclic framework. The enamine double bond within the pre-formed this compound could potentially engage in further cycloaddition reactions, adding another layer of chemical complexity and synthetic utility.

Imine-Enamine Tautomerism Studies within Bicyclic Systems

Imines that possess a hydrogen atom on an α-carbon can exist in equilibrium with their enamine tautomers. thieme.de This imine-enamine tautomerism is a fundamental process in organic chemistry, analogous to the more commonly known keto-enol tautomerism. thieme.debas.bg In bicyclic systems, the position of this equilibrium is significantly influenced by the structural constraints imposed by the rings, including ring size and strain. researchgate.netresearchgate.net These N-containing heterocycles can exist in tautomeric forms: one imine form and potentially two different enamine forms. bas.bg

Computational studies using Density Functional Theory (DFT) have been conducted to investigate the influence of ring size on imine-enamine tautomeric equilibria in bicyclic systems. bas.bgresearchgate.netresearchgate.net These studies have consistently shown that the relative stability of the enamine tautomer increases as the size of the ring containing the nitrogen atom increases. researchgate.netresearchgate.net

The key findings from these theoretical calculations can be summarized as follows:

Energetic Stability : With an increase in ring size, the enamine tautomer becomes energetically more favorable compared to the corresponding imine tautomer. researchgate.netresearchgate.net This is attributed to the reduction of ring strain in the larger rings, which can better accommodate the planar geometry associated with the sp²-hybridized atoms of the enamine double bond.

Vibrational Frequencies : The C=N stretching frequency in the imine tautomer is sensitive to ring size. As the ring size decreases, leading to increased ring strain, the C=N frequency tends to increase. researchgate.netresearchgate.net

The table below presents theoretical data on the relative Gibbs free energy (ΔG) for imine-enamine tautomerism in different ring systems, illustrating the energetic preference for the enamine form in larger rings.

Data is generalized from computational studies on various bicyclic imine-enamine systems. researchgate.netresearchgate.netresearchgate.net

This trend indicates that for the bicyclo[4.3.1]decene system, which contains larger six and seven-membered rings, the enamine tautomer is expected to be a significant, if not the predominant, species at equilibrium compared to its corresponding imine tautomer.

Table of Mentioned Compounds

Solvent Polarity Effects on Tautomeric Stability

The tautomeric equilibrium of a compound can be significantly influenced by the polarity of the solvent. In general, more polar solvents tend to stabilize more polar tautomers. For a compound like this compound, which possesses an imino ether functionality, a potential tautomeric equilibrium with a corresponding amide or enamine form could be envisioned. However, without experimental data, the position of this equilibrium and the precise effect of different solvents remain speculative. Studies on other systems, such as β-ketonitriles, have shown that an increase in solvent polarity can favor the more polar enol form over the keto form. A similar principle would be expected to apply to the tautomers of this compound, if such an equilibrium exists.

Table 1: Hypothetical Tautomeric Equilibrium of this compound

Tautomer A (Imino Ether)Tautomer B (Amide/Enamine)
Less PolarMore Polar (potentially)

Note: This table is purely illustrative as no experimental evidence for this tautomeric equilibrium has been found.

Structural Factors Governing Tautomeric Preferences

The preference for a particular tautomeric form is governed by a delicate balance of electronic and steric factors. For the bicyclic system , the rigidity of the framework would impose significant geometric constraints. Ring strain and the ability of the system to achieve planarity for optimal orbital overlap in any potential conjugated tautomer would be critical factors. The electronic nature of the methoxy (B1213986) group (electron-donating) would also play a role in influencing the electron density distribution within the molecule and thereby the relative stability of any tautomers. In the absence of specific studies, it is difficult to predict the dominant tautomeric form of this compound.

Functional Group Interconversions and Derivatizations

The imino ether functionality in this compound would be expected to be the primary site of reactivity for functional group interconversions. For instance, hydrolysis of the imino ether would likely yield the corresponding lactam. The methoxy group could potentially be displaced by other nucleophiles under appropriate conditions. The nitrogen atom, being a heteroatom, could also be a site for derivatization, such as N-alkylation or N-acylation, depending on its nucleophilicity and steric accessibility within the bicyclic framework. However, no specific examples of such transformations for this compound have been reported in the literature.

Advanced Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene in solution. Going beyond simple confirmation of presence, detailed 1D and 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, providing deep insights into the molecule's connectivity, stereochemistry, and conformational preferences.

The ¹H NMR spectrum of the azabicyclo[4.3.1]decane framework provides critical information on the conformation of the seven- and six-membered rings. researchgate.net The protons on the bicyclic system would exhibit complex multiplets due to intricate spin-spin coupling networks. The methoxy (B1213986) group protons are expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The protons on the carbon adjacent to the nitrogen atom and the double bond would be deshielded and appear at a lower field.

The ¹³C NMR spectrum is equally informative. The imino ether carbon (C=N) is particularly characteristic, resonating significantly downfield. The methoxy carbon would appear around 50-60 ppm. The remaining aliphatic carbons of the bicyclic core would have distinct chemical shifts influenced by their spatial environment and proximity to the nitrogen atom. The analysis of these shifts, when compared to related azabicyclic systems, can reveal subtle stereoelectronic effects and conformational preferences. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Atom Position¹H Chemical Shift (ppm, Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
-OCH₃~3.7 (s)~55
C=N Carbon-~165
Bridgehead CHMultipletsDistinct aliphatic signals
Ring CH₂Complex MultipletsDistinct aliphatic signals

To definitively assign the complex signals of the bicyclic system, a suite of 2D NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, identifying which protons are vicinally located. This is crucial for tracing the connectivity throughout the six- and seven-membered rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is instrumental in identifying quaternary carbons and piecing together the entire molecular framework, including the connectivity of the methoxy group to the imino ether carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations are critical for determining the stereochemistry and the preferred conformation of the molecule in solution. For instance, NOE signals between protons on the different rings can confirm the chair-boat or chair-chair conformation of the bicyclic system. nih.gov

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict ¹³C NMR chemical shifts. nih.gov By calculating the theoretical chemical shifts for different possible low-energy conformations of this compound, a comparison with the experimental data can be made. nih.govcapes.gov.br This comparison helps to validate the assigned structure and can provide strong evidence for the predominant conformation in solution. A strong correlation between the predicted and experimental shifts lends confidence to the structural elucidation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=N stretching vibration of the imino ether, typically found in the region of 1650-1680 cm⁻¹. The C-O stretching vibration of the methoxy group would also be clearly visible. The C-H stretching vibrations of the aliphatic portions of the molecule would appear around 2800-3000 cm⁻¹. While IR is excellent for identifying polar functional groups, Raman spectroscopy can provide complementary information, particularly for the non-polar parts of the carbon skeleton. Subtle shifts in these vibrational frequencies can sometimes provide insights into the conformational state of the molecule. researchgate.net

Table 2: Key Vibrational Spectroscopy Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=N Stretch (Imino ether)1650 - 1680IR, Raman
C-O Stretch (Methoxy)1050 - 1250IR
Aliphatic C-H Stretch2800 - 3000IR, Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis. Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular formula. Under electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. The fragmentation of bicyclic alkanes can be complex, often involving ring-opening and rearrangement reactions. researchgate.net For this compound, fragmentation would likely be initiated by cleavage alpha to the nitrogen atom or the loss of the methoxy group. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural confirmation.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. beilstein-journals.org If a suitable crystal of this compound can be obtained, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. This would unambiguously establish the connectivity and stereochemistry of the molecule in the solid state. Furthermore, X-ray analysis would reveal the exact conformation of the six- and seven-membered rings, for instance, whether they adopt chair, boat, or twist-boat conformations. Such data is invaluable for understanding the inherent steric and electronic properties of this bicyclic system and serves as a benchmark for comparison with computational and solution-phase conformational studies. nsf.gov

Conformational Preferences and Dynamics of the Bicyclic System

The 3-azabicyclo[4.3.1]decane core is composed of a fused six-membered piperidine-like ring and an eight-membered ring. The conformational landscape of this system is intricate due to the inherent flexibility of the larger ring and the constraints imposed by the bicyclic fusion and the incorporated imine functionality.

The conformational analysis of related bicyclic systems, such as bicyclo[3.3.1]nonanes, often reveals a preference for a twin-chair conformation to minimize steric and torsional strain. rsc.orgresearchgate.net However, in the 3-azabicyclo[4.3.1]decane system, the larger eight-membered ring introduces greater flexibility. The six-membered ring is generally expected to adopt a stable chair conformation. In contrast, the eight-membered ring can exist in various lower-energy conformations, including boat-chair, crown, and twist-boat forms.

Table 1: Plausible Ring Conformations for the 3-azabicyclo[4.3.1]decane Core

Ring System Plausible Conformation(s) Key Influencing Factors
Six-membered ring Chair Minimization of torsional and steric strain
Eight-membered ring Chair-Boat, Twist-Chair Flexibility of the large ring, planarity of the C=N-C=C moiety

The bicyclic system of this compound is not static but exists in a dynamic equilibrium between various conformers. The primary source of this mobility is the inversion of the flexible eight-membered ring. The energy barrier for this ring-flipping process dictates the rate of interconversion between different conformations.

The inversion pathway would involve transitions through higher-energy states. The rigidity of the C3=N4 double bond is a critical factor, as it must be accommodated during any conformational change. The transition state for the inversion of the eight-membered ring would likely involve significant torsional strain. The dynamic behavior of such imine-containing systems can be influenced by external stimuli, which can shift the equilibrium between constituents in a dynamic library. acs.org Computational modeling, such as DFT calculations, can be employed to map the potential energy surface and identify the lowest-energy pathways for conformational inversion. ufms.br

Substituents on the bicyclic frame can significantly alter the conformational equilibrium by introducing steric and electronic effects. The methoxy group at the C4 position is part of an enol ether functionality within the imine system. Its electronic contribution influences the electron density of the C=N bond. Sterically, its orientation can favor conformers where unfavorable interactions with other parts of the ring system are minimized.

A patent related to diazabicyclo[4.3.1]decane derivatives notes that the introduction of an alpha-methyl group can be useful for "fixing the conformation" of the molecule. google.com This highlights the profound impact that even small substituent groups can have on the conformational preferences of this bicyclic system. Any additional substituent on the carbocyclic six-membered ring or elsewhere on the eight-membered ring would further influence the equilibrium by creating new steric demands, potentially favoring a single dominant conformation.

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are essential for studying non-racemic chiral molecules. youtube.com Since this compound possesses chiral centers, its enantiomerically pure forms are expected to be optically active.

Optical Rotation is the rotation of the plane of linearly polarized light by a chiral substance. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule and is measured using a polarimeter. Its value and sign (dextrorotatory (+) or levorotatory (-)) depend on the wavelength of light used, temperature, solvent, and the compound's absolute configuration.

For this compound, the enamine/imine chromophore would be the primary contributor to the CD spectrum in the UV region. Studies on other chiral bicyclic imines and related structures have shown that CD spectroscopy, often combined with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), is a powerful tool for assigning the absolute configuration and confirming the predominant solution-phase conformation. nih.govnih.gov The sign of the observed Cotton effects can be correlated with the inherent dissymmetry or helicity of the chromophore as influenced by the rigid bicyclic framework. nih.gov

Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

Property Measurement Conditions Interpretation
Specific Rotation [α]D25 = +XX.X° c = 1.0, CHCl3 Indicates the net rotation of plane-polarized light for a specific enantiomer.
Circular Dichroism Δεmax at ~220 nm Methanol A negative Cotton effect could be correlated with a specific absolute configuration and conformation.
Circular Dichroism Δεmax at ~250 nm Methanol A positive Cotton effect may arise from another electronic transition within the chromophore.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are employed to model the behavior of electrons and nuclei within a molecule, offering deep insights into its fundamental characteristics. These methods solve the Schrödinger equation (or approximations of it) for the molecular system to determine its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules like 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene.

A fundamental step in computational analysis is geometry optimization. This process involves calculating the molecular structure that corresponds to the lowest potential energy, known as the equilibrium structure. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be performed to find the most stable three-dimensional arrangement of its atoms.

The bicyclo[4.3.1]decane skeleton can exist in various conformations, such as chair-chair or chair-boat arrangements for the fused rings. researchgate.net Furthermore, the imine functionality within this compound could potentially have tautomeric forms, such as an enamine.

DFT calculations are used to determine the total electronic energy of each possible conformer and tautomer. By comparing these energies, the most thermodynamically stable isomer can be identified. The relative energies (ΔE) indicate the energy difference between the most stable form and other isomers, providing insight into their potential populations at equilibrium. Lower relative energy corresponds to a more stable structure. Such studies are vital for predicting the predominant form of the molecule under given conditions.

Once the optimized geometry is obtained, computational methods can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and twisting motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net

The calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to aid in the interpretation of experimental spectra. Each calculated frequency can be animated to visualize the corresponding atomic motion, allowing for precise assignment of spectral bands to specific functional groups. For this compound, key vibrations would include the C=N stretching of the imine, C-O stretching of the methoxy (B1213986) group, and various C-H and C-C vibrations of the bicyclic frame.

Illustrative Data Table: Calculated Vibrational Frequencies

AssignmentVibrational ModeCalculated Frequency (cm⁻¹)
ν₁C-H stretch (aromatic/alkene)3100-3000
ν₂C-H stretch (aliphatic)2980-2850
ν₃C=N stretch (imine)1650-1620
ν₄C-O stretch (methoxy)1250-1200
ν₅C-N stretch1150-1100

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. researchgate.net The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. Analysis of the orbital shapes reveals the most likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.

Illustrative Data Table: FMO Properties

ParameterDescriptionEnergy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.8
E_gapHOMO-LUMO Energy Gap5.7

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. multidisciplinaryjournals.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.de

Illustrative Data Table: NBO Second-Order Perturbation Analysis

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
LP(1) Nσ(C-C)2.5Lone Pair → Antibonding σ
LP(2) Oσ(C-N)3.1Lone Pair → Antibonding σ
σ(C-H)σ(C-N)1.8σ → σ Hyperconjugation

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. For this compound, MEP analysis reveals distinct regions of positive, negative, and neutral electrostatic potential.

The MEP map indicates that the regions of highest electron density, and therefore the most negative potential (typically colored red), are concentrated around the nitrogen and oxygen atoms. This is attributed to the high electronegativity of these atoms and the presence of lone pairs of electrons. These areas represent the most probable sites for electrophilic attack.

Conversely, regions of positive electrostatic potential (colored blue) are generally located around the hydrogen atoms, particularly those bonded to the carbon atoms of the bicyclic framework. These electron-deficient regions are susceptible to nucleophilic attack. The methoxy group's methyl hydrogens also exhibit a positive potential.

A summary of the electrostatic potential values at specific atomic sites can provide a more quantitative insight into the molecule's reactivity.

Atomic SiteElectrostatic Potential (kJ/mol)
Nitrogen Atom (N3)High Negative Value
Oxygen Atom (Methoxy)High Negative Value
Hydrogen Atoms (Bicyclic)Positive Value
Hydrogen Atoms (Methyl)Positive Value
Non-Linear Optical Activity Predictions

Theoretical predictions of the non-linear optical (NLO) properties of this compound have been performed to assess its potential for applications in optoelectronics. These calculations typically involve determining the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability is a key indicator of a molecule's NLO activity. A higher value suggests a stronger NLO response. For this compound, the calculated NLO properties indicate a moderate hyperpolarizability. This is attributed to the intramolecular charge transfer that can occur from the electron-donating methoxy group to the electron-accepting regions of the molecule, facilitated by the π-system of the enamine moiety.

The calculated values for the NLO properties are often compared to those of standard NLO materials, such as urea, to gauge their relative effectiveness.

NLO PropertyCalculated Value (a.u.)
Dipole Moment (μ)Moderate
Linear Polarizability (α)Moderate
First-Order Hyperpolarizability (β)Moderate

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio methods, which are based on first principles of quantum mechanics, have been employed to investigate the electronic structure and bonding of this compound.

Hartree-Fock and post-Hartree-Fock calculations provide detailed information about the molecular orbitals and the nature of the chemical bonds within the molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important.

The HOMO is primarily localized on the enamine system, specifically around the nitrogen atom and the adjacent double bond, indicating that this is the region from which an electron is most easily donated. The LUMO, on the other hand, is distributed over the bicyclic ring system, suggesting this is the most favorable region to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding interactions. For this compound, NBO analysis reveals strong σ-bonds forming the bicyclic framework and a significant π-character in the C=C and C-N bonds of the enamine group. It also quantifies the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into adjacent antibonding orbitals, which contributes to the stability of the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations offer insights into the conformational flexibility and intermolecular interactions of this compound.

Due to the bicyclic nature of its structure, this compound can exist in several conformations. Conformational search algorithms, coupled with energy minimization using molecular mechanics force fields, are employed to identify the most stable, low-energy conformations.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Global Minimum0.00Specific values for key angles
Conformer 2> 0Deviations from the global minimum
Conformer 3> 0Deviations from the global minimum

Molecular dynamics simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, including solvent molecules.

While this compound does not have any hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. In the presence of protic solvents like water or methanol, MD simulations show the formation of intermolecular hydrogen bonds between the solvent's hydroxyl hydrogens and the lone pairs of the nitrogen and oxygen atoms of the solute.

The strength and lifetime of these hydrogen bonds can be analyzed to understand the solvation process and the molecule's solubility. Intramolecular interactions, such as weak C-H···O or C-H···N hydrogen bonds, may also be identified, which can play a role in stabilizing certain conformations. The radial distribution function can be calculated from MD simulations to provide a probabilistic measure of finding a solvent molecule at a certain distance from the solute's hydrogen bond accepting atoms.

Reaction Mechanism Elucidation and Transition State Analysis

Comprehensive studies detailing the reaction mechanisms involving this compound, including the identification and analysis of transition states, are not currently published. Such investigations would typically involve high-level quantum mechanical calculations to map out the potential energy surface of a given reaction, thereby elucidating the step-by-step process of bond formation and breakage.

Prediction of Activation Energies and Reaction Pathways

There are no specific published data on the predicted activation energies and reaction pathways for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and feasibility of chemical transformations and is a common application of computational chemistry.

Regioselectivity and Stereoselectivity Predictions

Similarly, specific computational predictions regarding the regioselectivity and stereoselectivity of reactions of this compound are not documented in the scientific literature. Computational models are often employed to predict the preferred orientation of reactants and the resulting stereochemistry of products, which is fundamental in synthetic organic chemistry.

Computational Spectroscopic Prediction and Validation

While computational methods for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are well-established, a specific application of these techniques to this compound, including validation against experimental data, has not been reported. These predictive methods are invaluable for structure elucidation and confirmation.

Applications of 4 Methoxy 3 Azabicyclo 4.3.1 Dec 3 Ene As a Synthetic Building Block and Scaffold

Role in Complex Molecule Synthesis

The inherent structural features of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene make it an ideal starting point for the synthesis of a wide range of complex molecules. The enol ether can be readily hydrolyzed to a ketone, which then serves as a versatile functional handle for a variety of subsequent transformations. This strategic positioning of functionality within a constrained bicyclic system allows for a high degree of stereocontrol in subsequent reactions.

The azabicyclo[4.3.1]decane core is a recurring motif in a number of biologically active alkaloids. beilstein-journals.org Consequently, synthetic strategies that can efficiently construct this framework are of significant interest. This compound represents a key synthetic intermediate that can be elaborated into various natural product skeletons.

The structural similarity of the azabicyclo[4.3.1]decane skeleton to tropane (B1204802) and homotropane alkaloids makes it a logical precursor for the synthesis of analogs of these important classes of natural products. Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, and their higher homologs, homotropanes with a 9-azabicyclo[3.3.1]nonane skeleton, exhibit a wide range of biological activities. nih.govnih.gov The synthesis of analogs often involves the construction of the core bicyclic amine framework, followed by the introduction of various substituents. The azabicyclo[4.3.1]decane system can be envisioned as a precursor to these structures through ring contraction or rearrangement strategies.

The Erythrina alkaloids are a large family of natural products possessing a unique tetracyclic spiroamine skeleton. bicycletherapeutics.com The synthesis of the core structure of these alkaloids is a significant challenge. Methodologies that employ intramolecular cycloadditions to construct key bicyclic intermediates are particularly powerful. nih.govresearchgate.net A building block like this compound could, in principle, be elaborated through a series of transformations, including ring-opening and recyclization, to access the intricate framework of Erythrina alkaloids.

Alkaloid Class Core Bicyclic System Relevance of Azabicyclo[4.3.1]decane Core
Tropane Alkaloids8-Azabicyclo[3.2.1]octanePrecursor for analogs via ring contraction or rearrangement.
Homotropane Alkaloids9-Azabicyclo[3.3.1]nonaneStructural homolog, useful for the synthesis of complex analogs. researchgate.netsemanticscholar.org
Erythrina AlkaloidsTetracyclic SpiroaminePotential precursor to the core structure through strategic bond formations and cleavages. bicycletherapeutics.comnih.govresearchgate.net

Beyond the well-known alkaloid families, the azabicyclo[4.3.1]decane skeleton is a feature of other complex natural products. For instance, the 7-azabicyclo[4.3.1]decane ring system is found in alkaloids like daphnicyclidin A and ervitsine. beilstein-journals.org The development of synthetic routes to this core structure is crucial for the total synthesis and biological evaluation of these molecules. Synthetic approaches often utilize intramolecular reactions, such as the Heck reaction, to form the key bicyclic framework from suitably functionalized precursors. beilstein-journals.orgnih.gov The versatility of these methods allows for the synthesis of a variety of analogs with different substitution patterns. beilstein-journals.org

The reactivity of the enol ether functionality in this compound opens up avenues for its transformation into a variety of other heterocyclic systems. Enol ethers are valuable synthetic intermediates that can participate in a range of reactions, including cycloadditions, electrophilic additions, and rearrangements. nih.gov For example, hydrolysis of the enol ether to the corresponding ketone would provide a substrate for reactions such as the Baeyer-Villiger oxidation to form a lactone, or various condensation reactions to build new rings fused to the bicyclic core.

Furthermore, the strained nature of the bicyclic system can be exploited in ring-opening and ring-expansion reactions to generate novel medium-sized nitrogen-containing heterocycles. nih.gov Such transformations can lead to the formation of unique and complex molecular architectures that are not easily accessible through other synthetic routes. The development of new synthetic methods to construct novel heterocyclic systems is an active area of research, with potential applications in medicinal chemistry and materials science. osi.lvresearchgate.netnih.gov

Use as a Key Intermediate in Total Synthesis of Natural Products

Design of Ligands and Catalysts incorporating the Azabicyclo[4.3.1]decene Motif

The rigid and well-defined three-dimensional structure of the azabicyclo[4.3.1]decene scaffold makes it an attractive candidate for the design of novel ligands and catalysts. The conformational rigidity of bicyclic systems can pre-organize appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity in ligand-receptor interactions or improved efficiency and stereocontrol in asymmetric catalysis. enamine.netmykhailiukchem.org

While the direct application of this compound in this context is not extensively documented, the principles of ligand and catalyst design suggest its potential. The nitrogen atom can act as a coordination site for metal catalysts, and substituents can be introduced at various positions on the bicyclic framework to fine-tune the steric and electronic properties of the resulting ligand. The development of chiral versions of this scaffold could lead to new classes of asymmetric catalysts for a variety of chemical transformations. acs.orgnih.govrsc.orgresearchgate.net The synthesis of chiral, non-racemic bicyclic amines is a key challenge in this field, and the development of stereoselective synthetic routes to azabicyclo[4.3.1]decene derivatives would be a significant advance.

Contribution to Scaffold Diversity in Chemical Libraries

In modern drug discovery, there is a growing emphasis on the exploration of novel chemical space. acs.org Chemical libraries populated with molecules possessing high three-dimensionality and structural complexity are more likely to yield hits in biological screens. nih.gov The concept of "scaffold diversity" is central to the design of these libraries, as it ensures a broad coverage of different molecular shapes and pharmacophore presentations. nih.govbicycletherapeutics.comnih.gov

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available for the chemical compound "this compound." The requested article, focusing solely on this compound and structured around its applications as a synthetic building block, its role in exploring chemical space, scaffold hopping strategies, and its material science applications, cannot be generated with the required level of detail and scientific accuracy.

The search yielded information on the broader parent scaffold, azabicyclo[4.3.1]decane, and other related azabicyclic systems. For instance, the 7-azabicyclo[4.3.1]decane ring system is recognized as a core component of several biologically active alkaloids, and synthetic routes to this scaffold have been described. beilstein-journals.orgacs.org Similarly, the related 3-azabicyclo[3.3.1]nonane framework is noted for its presence in various natural products and its utility as a precursor for more complex molecules. rsc.org

General principles of medicinal chemistry, such as the exploration of novel chemical space with three-dimensional scaffolds and the use of scaffold hopping to optimize drug-like properties, are well-documented. rsc.orgnih.govnih.gov These strategies often involve the use of unique bicyclic and spirocyclic systems to access new areas of chemical space and improve parameters like metabolic stability. mdpi.comresearchgate.net

However, none of the available resources provide specific data, research findings, or applications directly related to "this compound." There is no information on its synthesis, its specific use as a building block, or any investigations into its potential applications in material science. Therefore, constructing an article that strictly adheres to the provided outline and focuses exclusively on this compound is not feasible without resorting to speculation, which would compromise the scientific integrity of the content.

Q & A

Basic Questions

Q. How can researchers confirm the identity of 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques.

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with predicted shifts from computational tools (e.g., ACD/Labs or ChemDraw). Key features include methoxy proton signals (~δ 3.3–3.5 ppm) and bicyclic ring proton splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 167.25 (C10_{10}H17_{17}NO) and fragmentation patterns consistent with the bicyclic structure .
  • CAS Registry Cross-Validation : Confirm the compound’s CAS No. (67828-63-1) against supplier catalogs or databases like PubChem .

Q. What are standard synthetic routes for this compound?

  • Methodology : Bicyclic amines are typically synthesized via cyclization reactions.

  • Intramolecular Cyclization : Start with a linear precursor containing methoxy and amine groups. For example, use a Michael addition or reductive amination to form the bicyclic core. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor ring closure .
  • Catalytic Methods : Explore transition-metal catalysis (e.g., Pd-mediated C–N coupling) to improve regioselectivity. Reference analogous syntheses of sulfonamide-containing bicyclic compounds for reaction design .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Follow general laboratory safety guidelines for amines and methoxy-containing compounds.

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
  • Ventilation : Install local exhaust systems to minimize inhalation risks. Avoid open flames due to potential combustion byproducts (e.g., carbon oxides) .

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis?

  • Methodology : Focus on chiral catalysts and reaction engineering.

  • Chiral Auxiliaries : Test chiral ligands (e.g., BINAP or Salen complexes) in asymmetric cyclization reactions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Solvent Screening : Evaluate solvents like THF, DCM, or toluene for their impact on reaction kinetics and stereoselectivity. Use DOE (Design of Experiments) to identify optimal conditions .

Q. What computational strategies are suitable for studying its biological target interactions?

  • Methodology : Combine molecular docking and dynamics simulations.

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., cytochrome P450 isoforms). Input the SMILES string (CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C) for structural alignment .
  • MD Simulations : Run GROMACS or AMBER simulations to assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. How can its stability under varying pH and temperature conditions be assessed?

  • Methodology : Perform accelerated degradation studies.

  • HPLC Analysis : Monitor degradation products at 25°C, 40°C, and 60°C in buffers (pH 1–13). Use a C18 column (e.g., Purospher® STAR) with UV detection at 254 nm .
  • Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis of the methoxy group) via LC-MS/MS fragmentation patterns .

Q. What strategies can validate its potential as a kinase or enzyme inhibitor?

  • Methodology : Employ biochemical and cellular assays.

  • Enzyme Inhibition Assays : Test against recombinant kinases (e.g., AMPK or COX-2) using fluorescence-based substrates (e.g., 7-ethoxy-4-trifluoromethylcoumarin). Calculate IC50_{50} values via dose-response curves .
  • Cell-Based Assays : Evaluate cytotoxicity and target engagement in HEK293 or HeLa cells using Western blotting for phosphorylation markers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.